Triglycerol diacrylate
Overview
Description
Bivalirudin Trifluoroacetate is a synthetic peptide composed of 20 amino acids. It is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation. This compound is primarily used as an anticoagulant during percutaneous coronary intervention procedures, especially in patients with heparin-induced thrombocytopenia .
Mechanism of Action
Target of Action
Triglycerol diacrylate (TDA) is a polyol ester that is widely employed in various applications It is known to interact with other molecules through the formation of robust bonds .
Mode of Action
The mode of action of TDA is hypothesized to stem from its ability to establish robust bonds . It forms potent interactions with other molecules through the formation of strong hydrogen bonds and Van der Waals forces . This unique molecular structure grants TDA a range of exceptional properties .
Biochemical Pathways
It is added to an acrylated epoxidized soybean oil:polyethylene glycol diacrylate resin to increase hydrogen bonding .
Pharmacokinetics
It is known that tda has a molecular weight of 34835 and a density of 1237 g/mL at 25 °C .
Result of Action
The addition of TDA to an acrylated epoxidized soybean oil:polyethylene glycol diacrylate resin increases the ink’s shear yield stress and viscosity by 916% and 27.6%, respectively . This results in improved printability, with the best performance observed at 3 vol% TDA . This composition achieved an ultimate tensile strength (UTS) of 32.4 ± 2.1 MPa and an elastic modulus of 1.15 ± 0.21 GPa .
Action Environment
The action of TDA is influenced by environmental factors such as temperature. It is stored at a temperature of 2-8°C
Biochemical Analysis
Biochemical Properties
Triglycerol diacrylate plays a significant role in biochemical reactions, particularly in the synthesis of triacylglycerols . Triacylglycerols are synthesized via three main pathways: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines . This compound is involved in these pathways, interacting with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to participate in ester synthesis reactions, contributing to the formation of triacylglycerols .
Metabolic Pathways
This compound is involved in the metabolic pathways of triacylglycerol biosynthesis . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Bivalirudin Trifluoroacetate is synthesized using solid-phase peptide synthesis. The process involves sequentially adding Fmoc-protected amino acids to a resin. After the peptide chain is assembled, it is cleaved from the resin using an acidolysis process. The crude product is then purified using high-performance liquid chromatography . Industrial production methods follow similar steps but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Bivalirudin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bivalirudin Trifluoroacetate has several scientific research applications:
Chemistry: It is used to study peptide synthesis and purification techniques.
Biology: Researchers use it to investigate blood coagulation pathways and thrombin inhibition.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety as an anticoagulant during coronary interventions.
Industry: Pharmaceutical companies use it in the development of anticoagulant drugs
Comparison with Similar Compounds
Bivalirudin Trifluoroacetate is unique compared to other thrombin inhibitors due to its reversible binding and specific inhibition of both free and clot-bound thrombin. Similar compounds include:
Hirudin: A naturally occurring thrombin inhibitor from leeches.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation
Bivalirudin Trifluoroacetate stands out due to its predictable anticoagulant effect and reduced risk of bleeding compared to heparin .
Properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYEWWHQGPWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120123-31-1 | |
Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90404932 | |
Record name | Triglycerol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60453-84-1 | |
Record name | Triglycerol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol 1,3-diglycerolate diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?
A1: this compound acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of this compound to achieve desired material properties for specific applications.
Q2: What are the advantages of using this compound in bio-based composites?
A2: this compound is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []
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